molecular formula C20H14Cl2N4O2S2 B3539490 2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide

2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B3539490
M. Wt: 477.4 g/mol
InChI Key: RAEFSSWWCCJOJM-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,3,4-oxadiazole and thiazole, both of which are heterocyclic compounds . The 1,3,4-oxadiazole ring is a versatile scaffold widely studied in medicinal chemistry . The thiazole ring is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms .


Synthesis Analysis

The synthesis of similar compounds involves cyclisation of 2,4-dichlorobenzohydrazide in chloroacetic acid and phosphorous oxychloride . This forms 2-(chloromethyl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole, which reacts with various primary and secondary aliphatic or aromatic amines to give the title compounds .


Molecular Structure Analysis

The molecular structure of the compound includes a 1,3,4-oxadiazole ring and a thiazole ring . The 1,3,4-oxadiazole ring is a five-membered heterocyclic compound containing one oxygen and two nitrogen atoms . The thiazole ring is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include cyclisation and substitution reactions . The cyclisation of 2,4-dichlorobenzohydrazide in chloroacetic acid and phosphorous oxychloride forms 2-(chloromethyl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole . This compound then undergoes substitution reactions with various primary and secondary aliphatic or aromatic amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are influenced by the presence of the sulfur atom in the thiazole ring . Due to the mesoionic nature, these compounds are able to cross the cellular membranes. Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .

Mechanism of Action

The mechanism of action of similar compounds involves interaction with biological targets due to the mesoionic character of the 1,3,4-oxadiazole ring . This allows the compounds to cross cellular membranes and exert a broad spectrum of biological activities .

Future Directions

The future directions for research on similar compounds could involve further exploration of their biological activities and potential applications in medicine . This could include testing their efficacy across different cancer models, studying their interaction with various biological targets, and assessing their potential as antiviral and anti-infective drugs .

Properties

IUPAC Name

2-[[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl2N4O2S2/c1-11-17(12-5-3-2-4-6-12)24-19(30-11)23-16(27)10-29-20-26-25-18(28-20)14-8-7-13(21)9-15(14)22/h2-9H,10H2,1H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAEFSSWWCCJOJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)CSC2=NN=C(O2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl2N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide
Reactant of Route 3
Reactant of Route 3
2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide
Reactant of Route 4
Reactant of Route 4
2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide
Reactant of Route 5
Reactant of Route 5
2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide
Reactant of Route 6
Reactant of Route 6
2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide

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